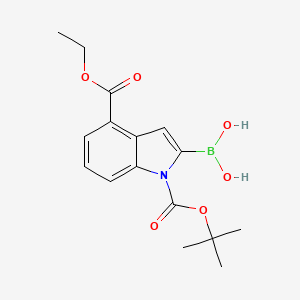

(1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl)boronic acid

Vue d'ensemble

Description

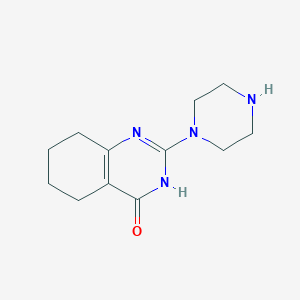

“(1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl)boronic acid” is a chemical compound with the IUPAC name 1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-ylboronic acid . It is used as a building block in organic synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C16H20BNO6 . The InChI code is 1S/C16H20BNO6/c1-5-23-14(19)10-7-6-8-12-11(10)9-13(17(21)22)18(12)15(20)24-16(2,3)4/h6-9,21-22H,5H2,1-4H3 .

Applications De Recherche Scientifique

Organic Synthesis

1-BOC-4-(ethoxycarbonyl)indole-2-boronic acid: is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The boronic acid moiety reacts with halide-containing compounds in the presence of a palladium catalyst, leading to the formation of biaryl structures that are core components in many pharmaceuticals and organic materials.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the development of new drugs. Its structure is versatile for modifications, allowing researchers to synthesize a variety of indole derivatives. These derivatives are crucial for creating molecules with potential therapeutic effects, especially in the treatment of diseases like cancer and neurodegenerative disorders where indole motifs are commonly found in bioactive compounds .

Agriculture

The role of 1-BOC-4-(ethoxycarbonyl)indole-2-boronic acid in agriculture is linked to its use in synthesizing plant growth regulators and pesticides. Indole derivatives can mimic natural plant hormones, influencing growth patterns and improving crop yields. Additionally, they can be tailored to develop new pesticides with specific action mechanisms, contributing to sustainable agriculture practices .

Material Science

In material science, this compound is utilized to create novel polymers and coatings. By incorporating the indole structure into polymers, materials with enhanced properties such as thermal stability, electrical conductivity, and biocompatibility can be developed. These materials have applications in electronics, biotechnology, and energy storage devices .

Environmental Science

1-BOC-4-(ethoxycarbonyl)indole-2-boronic acid: contributes to environmental science by aiding in the synthesis of organic molecules that can be used for environmental remediation. For example, certain indole derivatives can be used to remove heavy metals and other pollutants from water, helping to purify contaminated resources .

Biochemistry

In biochemistry, the compound is used to study protein interactions and enzyme activities. The boronic acid group can form reversible covalent bonds with biomolecules containing diols, such as sugars, allowing researchers to investigate biological processes and design molecules that can interfere with or enhance these processes .

Mécanisme D'action

Target of action

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of action

Boronic acids and their esters are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of boronic acids or esters to a metal catalyst, typically palladium .

Action environment

The action, efficacy, and stability of boronic acids and their esters can be influenced by environmental factors such as pH and the presence of water .

Propriétés

IUPAC Name |

[4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO6/c1-5-23-14(19)10-7-6-8-12-11(10)9-13(17(21)22)18(12)15(20)24-16(2,3)4/h6-9,21-22H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIITQPDAMRGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674849 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1150114-37-6 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B1530883.png)